1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of oxadiazole, pyridine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The pyridine and piperidine moieties are then introduced through nucleophilic substitution reactions, often using pyridine derivatives and piperidine carboxamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor with a similar structural motif.
Pyrazolo[4,3-c]pyridines: Compounds with antiproliferative activity and similar heterocyclic structures.
Pyrrolidine derivatives: Known for their biological activity and structural similarity
Uniqueness
1-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of oxadiazole, pyridine, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N6O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H26N6O2/c1-18-4-6-20(7-5-18)23-30-26(34-31-23)22-3-2-12-28-24(22)32-15-10-21(11-16-32)25(33)29-17-19-8-13-27-14-9-19/h2-9,12-14,21H,10-11,15-17H2,1H3,(H,29,33) |
InChI Key |
VEMANKFERRVBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=NC=C5 |
Origin of Product |
United States |
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